molecular formula C9H16O2 B12728083 Ethyl cis-2-heptenoate CAS No. 35066-42-3

Ethyl cis-2-heptenoate

Cat. No.: B12728083
CAS No.: 35066-42-3
M. Wt: 156.22 g/mol
InChI Key: CYLQPOIZDBIXFP-FPLPWBNLSA-N
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Description

Ethyl cis-2-heptenoate is an organic compound with the molecular formula C9H16O2. It is an ester formed from the reaction of heptenoic acid and ethanol. This compound is known for its fruity aroma and is often used in flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cis-2-heptenoate can be synthesized through the esterification of cis-2-heptenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-heptenoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cis-2-heptenoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Cis-2-heptenoic acid and ethanol.

    Reduction: Cis-2-heptenol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl cis-2-heptenoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.

Mechanism of Action

The mechanism of action of ethyl cis-2-heptenoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Ethyl cis-2-heptenoate can be compared with other similar esters such as:

    Ethyl trans-2-heptenoate: Differing in the configuration around the double bond, which can affect its reactivity and aroma.

    Ethyl 4-heptenoate: Varying in the position of the double bond, leading to different chemical properties and applications.

    Ethyl trans-2-pentenoate: A shorter chain ester with different physical and chemical characteristics.

This compound is unique due to its specific configuration and the resulting properties, making it valuable in specific applications, particularly in the flavor and fragrance industry.

Properties

CAS No.

35066-42-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl (Z)-hept-2-enoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h7-8H,3-6H2,1-2H3/b8-7-

InChI Key

CYLQPOIZDBIXFP-FPLPWBNLSA-N

Isomeric SMILES

CCCC/C=C\C(=O)OCC

Canonical SMILES

CCCCC=CC(=O)OCC

Origin of Product

United States

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